1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE
Description
1-(Butane-1-Sulfinyl)-4-chlorobenzene is a substituted aromatic compound featuring a para-chlorine atom and a butane-1-sulfinyl group (-SO-C₄H₉) on the benzene ring. The sulfinyl group (sulfoxide) introduces polarity and chirality due to the sulfur-oxygen double bond, enhancing solubility in polar solvents and enabling hydrogen bonding interactions. This compound is structurally significant in organic synthesis, where sulfoxides are often intermediates in asymmetric catalysis or pharmaceutical agents due to their stereoelectronic properties. The chlorine substituent further modulates electronic effects, making the aromatic ring electron-deficient and directing subsequent reactions to meta positions.
Properties
IUPAC Name |
1-butylsulfinyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZJLTVSCRUHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(4-chlorophenyl) sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of butyl(4-chlorophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of butyl(4-chlorophenyl) sulfoxide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Butyl(4-chlorophenyl) sulfone.
Reduction: Butyl(4-chlorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyl(4-chlorophenyl) sulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-(butane-1-sulfinyl)-4-chlorobenzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.
Substituent Electronic and Steric Effects
- Sulfinyl Group : The sulfoxide’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity. Its moderate steric bulk allows flexibility in synthetic applications.
- tert-Butoxy Group : The bulky tert-butoxy group donates electrons via resonance but introduces significant steric hindrance, limiting accessibility to reaction sites.
- Azidomethyl Group : The azide substituent is moderately electron-withdrawing and participates in click chemistry, enabling rapid functionalization.
Physical Properties and Solubility
| Compound | Molecular Weight (g/mol) | Polarity | Solubility |
|---|---|---|---|
| This compound | ~218.7 | High | Soluble in DMSO, methanol |
| 1-tert-Butoxy-4-chlorobenzene | ~198.7 | Low | Soluble in ether, chloroform |
| 1-Azidomethyl-4-chlorobenzene | ~171.6 | Moderate | Soluble in acetone, THF |
- The sulfinyl derivative’s high polarity enhances solubility in polar aprotic solvents, whereas the tert-butoxy analog favors nonpolar solvents due to its lipophilic tBu group.
Research Findings
- Sulfinyl Derivatives : Sulfoxides are pivotal in drug design (e.g., esomeprazole) due to their stereochemical versatility. The sulfinyl group in this compound may enhance binding affinity in medicinal targets.
- tert-Butoxy Analogs : Recent studies highlight the utility of 1-tert-butoxy-4-chlorobenzene as a scaffold for agrochemicals, leveraging its resistance to hydrolysis.
- Azidomethyl Compounds : Triazoles derived from 1-azidomethyl-4-chlorobenzene demonstrate 70–85% corrosion inhibition efficiency in acidic environments, as shown in electrochemical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
